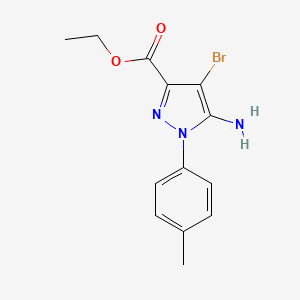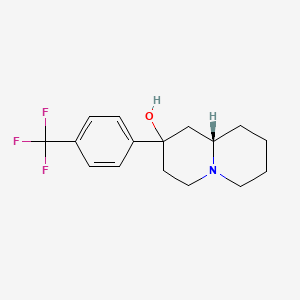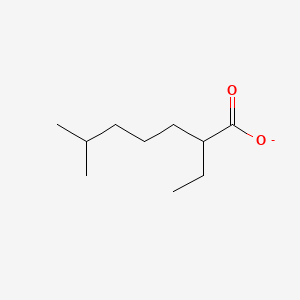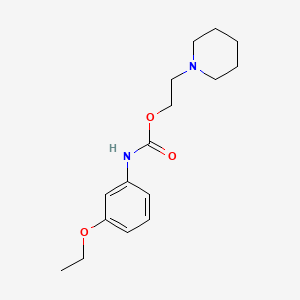
Cyclopentyl(2-ethylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl(2-ethylpiperidin-1-yl)methanone is a chemical compound with the molecular formula C13H23NO and a molecular weight of 209.32782 g/mol . It is a member of the piperidine family, which is known for its diverse biological activities and applications in various fields.
Méthodes De Préparation
The synthesis of Cyclopentyl(2-ethylpiperidin-1-yl)methanone typically involves the reaction of cyclopentanone with 2-ethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale batch reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Des Réactions Chimiques
Cyclopentyl(2-ethylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Applications De Recherche Scientifique
Cyclopentyl(2-ethylpiperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Cyclopentyl(2-ethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins, leading to changes in cellular processes and biological responses. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Cyclopentyl(2-ethylpiperidin-1-yl)methanone can be compared with other similar compounds, such as:
Cyclopentyl(phenyl)methanone: This compound has a similar cyclopentyl group but differs in the substituent attached to the methanone group.
Cyclopentyl(4-phenylpiperidin-1-yl)methanone: This compound has a phenyl group attached to the piperidine ring, which may result in different chemical and biological properties.
Cyclopentyl methyl ether: Although not a piperidine derivative, this compound shares the cyclopentyl group and is used in various chemical reactions and industrial applications.
This compound stands out due to its unique combination of the cyclopentyl and 2-ethylpiperidine groups, which confer specific chemical and biological properties that are valuable in research and industrial applications.
Propriétés
Numéro CAS |
574718-40-4 |
|---|---|
Formule moléculaire |
C13H23NO |
Poids moléculaire |
209.33 g/mol |
Nom IUPAC |
cyclopentyl-(2-ethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H23NO/c1-2-12-9-5-6-10-14(12)13(15)11-7-3-4-8-11/h11-12H,2-10H2,1H3 |
Clé InChI |
XIUAWVWOVMNYNX-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCCN1C(=O)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)
![N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B13753134.png)
![7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13753144.png)


![Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13753163.png)


